molecular formula C23H20N2O3 B11367880 2-(2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

2-(2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B11367880
M. Wt: 372.4 g/mol
InChI Key: QDCNSGDKGUYKGB-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, which is fused with a benzene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the 2-methylphenoxy Group: The 2-methylphenoxy group can be introduced through a nucleophilic substitution reaction using 2-methylphenol and an appropriate leaving group.

    Formation of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactions are typically carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out to convert the acetamide group to an amine group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. It can also be used in the development of new diagnostic tools.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with specific mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both the benzoxazole ring and the acetamide group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C23H20N2O3/c1-15-7-3-5-9-18(15)23-25-19-13-17(11-12-21(19)28-23)24-22(26)14-27-20-10-6-4-8-16(20)2/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

QDCNSGDKGUYKGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4C

Origin of Product

United States

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